8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Chemical Biology Lead Optimization

Procure a structurally unprecedented chemotype for your discovery program. This 8-azabicyclo[3.2.1]octane (tropane analog) uniquely bridges a 4-tert-butylbenzoyl group and a 1,2,3-triazole. As no quantitative pharmacological data exists, your lab can generate the first public SAR. By sourcing this compound and its regioisomer (1,2,4-triazole variant), you can build a focused, patentable library for head-to-head screening against CCR5, kinase, and NAAA targets. The predictable lipophilicity from the tert-butyl group also makes it an ideal candidate for internal developability profiling (logD, microsomal stability). Be the first to publish on this pathway.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 2189497-82-1
Cat. No. B2752732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2189497-82-1
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
InChIInChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)24-16-8-9-17(24)13-18(12-16)23-11-10-21-22-23/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3
InChIKeyQHVWQSCVVJDISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization for Sourcing 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane


This compound (CAS 2189497-82-1; molecular formula C₂₀H₂₆N₄O) belongs to the 8-azabicyclo[3.2.1]octane structural class, functionalized at the bridge nitrogen with a 4-tert-butylbenzoyl group and at the 3-position with a 1,2,3-triazole moiety . Such bicyclic bases are common scaffolds in medicinal chemistry; the 8-azabicyclo[3.2.1]octane core appears in tropane alkaloids, CCR5 antagonists, and kinase inhibitors. However, for this specific compound, no primary research paper or patent was identified that reports quantitative biological, pharmacokinetic, or physicochemical data.

Why In-Class Replacement Is Not Evidence-Based for CAS 2189497-82-1


Although many 8-azabicyclo[3.2.1]octane derivatives have published target engagement profiles—for example, 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compounds inhibit HIF signaling and pyrazole–azabicyclo[3.2.1]octane sulfonamides inhibit NAAA in the low nanomolar range —the quantitative pharmacological profile of the 4-tert-butylbenzoyl–triazole-substituted variant described here remains unreported. Without head-to-head or cross-study data, assuming functional equivalence between this compound and any analog is scientifically unfounded; the replacement could, in fact, yield completely divergent selectivity, potency, or pharmacokinetic outcomes.

Quantitative Procurement Evidence for CAS 2189497-82-1 — Comparative Data Absence Confirmed Across All Dimensions


Null-Evidence Record: No Quantitative Comparator Data Available for Procurement Differentiation of CAS 2189497-82-1

A systematic search of primary research papers, patents, and authoritative databases (excluding vendor-derived assays or excluded sources as prohibited) returned no quantitative data for this compound in any biological, pharmacokinetic, selectivity, or physicochemical assay. Consequently, no direct comparator data can be executed for the mandatory Section 3 evidence items.

Medicinal Chemistry Chemical Biology Lead Optimization

Research Scenarios Where the Uncharacterized Core of CAS 2189497-82-1 May Be Evaluated


Prospective Profiling Against CCR5, Kinase, and NAAA Targets Within an In-House Library

Because the 8-azabicyclo[3.2.1]octane scaffold is shared by FDA-approved maraviroc (CCR5) and by experimental NAAA inhibitors, a research group with an existing compound library could subject this material to a standardized panel of CCR5 binding assays, kinase selectivity screening, and NAAA enzymatic assays. The outcome would constitute the first public quantitative data for this chemotype.

Comparative Physicochemical Benchmarking Against N-Alkylated and N-Acylated Tropane Analogs

The lipophilicity contributed by the 4-tert-butylbenzoyl group is structurally predictable, but experimental logD, aqueous solubility, and microsomal stability values are absent. A comparative study measuring these parameters alongside simpler N-benzyl or N-methyl analogs could establish the compound's developability profile.

Combinatorial Library Expansion to Explore Triazole Regioisomer Effects

Since both 1,2,3- and 1,2,4-triazole isomers are synthetically accessible on this scaffold, a focused library that includes the target compound and its regioisomeric counterpart would allow direct, head-to-head biological evaluation that would be invaluable for SAR knowledge and patent landscape analysis.

Quote Request

Request a Quote for 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.